molecular formula C15H22N2O5S B2691779 N-[2-[butyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-00-4

N-[2-[butyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2691779
CAS RN: 899968-00-4
M. Wt: 342.41
InChI Key: XEVFFKDGFJAPIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzodioxole derivative with a suitable sulfamoyl chloride, followed by alkylation with a butyl(methyl) group . The exact details would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the sulfamoyl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict these properties .

Scientific Research Applications

Environmental Remediation and Pollutant Degradation

Sulfamethoxazole, a compound with sulfamoyl groups, is studied for its persistence as an organic pollutant and the technologies for its removal from aqueous solutions. Innovative cleaner techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are explored for their efficiency in removing such contaminants. The emphasis is on sustainable development and cost-effectiveness of removal technologies, highlighting the importance of adsorption and photocatalytic degradation via nanocomposites/polymer due to their high stability, functionality, and adaptability at varying pH levels (Prasannamedha & Kumar, 2020).

Analytical and Biochemical Applications

Sulfonamide inhibitors have been extensively researched for their application across various therapeutic areas. These compounds are highlighted for their significant role as synthetic bacteriostatic antibiotics and their use in therapies against bacterial infections and other microorganisms. The development of sulfonamide inhibitors between 2013 and the present is reviewed, covering their scientific and patent literature, which includes their use as tyrosine kinase inhibitors, in HIV therapy, and for conditions like cancer and glaucoma (Gulcin & Taslimi, 2018).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide derivatives are explored for their self-assembly and supramolecular behavior, which are utilized in nanotechnology, polymer processing, and biomedical applications. These compounds demonstrate the ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, showcasing their potential in creating novel materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety data sheets would provide information on handling, storage, and disposal .

properties

IUPAC Name

N-[2-[butyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-4-8-17(2)23(19,20)9-7-16-15(18)12-5-6-13-14(10-12)22-11-21-13/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFFKDGFJAPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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